molecular formula C10H19NO2S B13257265 3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane

3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B13257265
M. Wt: 217.33 g/mol
InChI Key: DTRGXBDMVQNFSY-UHFFFAOYSA-N
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Description

The compound 3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane belongs to the class of 8-azabicyclo[3.2.1]octane (tropane) derivatives, a scaffold widely studied for its pharmacological relevance. The tropane core is structurally analogous to cocaine and other CNS-active agents, but modifications at the C3 position (e.g., sulfonyl groups) alter its binding affinity and selectivity .

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

3-propan-2-ylsulfonyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C10H19NO2S/c1-7(2)14(12,13)10-5-8-3-4-9(6-10)11-8/h7-11H,3-6H2,1-2H3

InChI Key

DTRGXBDMVQNFSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1CC2CCC(C1)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane typically involves the reaction of vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via an intramolecular 1,3-dipolar nitrone cycloaddition reaction . This method is highly regio- and diastereoselective, producing the desired bicyclic structure in high yields under catalyst-free conditions .

Industrial Production Methods

While specific industrial production methods for 3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or modify the bicyclic structure.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce modified bicyclic structures with different functional groups.

Scientific Research Applications

8-Azabicyclo[3.2.1]octane is a chemical compound with the molecular formula C7H13NC_7H_{13}N . It is also known by other names such as Nortropane and 8-aza-bicyclo[3.2.1]octane . The 8-azabicyclo[3.2.1]octane scaffold is the central core of tropane alkaloids, which exhibit diverse biological activities .

Key Information about 8-Azabicyclo[3.2.1]octane:

  • Structure: The compound's structure and chemical properties can be found in PubChem .
  • IUPAC Name: 8-azabicyclo[3.2.1]octane
  • Molecular Weight: 111.18 g/mol
  • CAS Registry Number: 280-05-7

Applications of 8-Azabicyclo[3.2.1]octane Derivatives:

8-Azabicyclo[3.2.1]octane derivatives have a variety of uses, especially in the pharmaceutical industry .

  • Mu Opioid Receptor Antagonists: Some 8-azabicyclo[3.2.1]octane compounds are useful as mu opioid receptor antagonists . These are useful for treating conditions mediated by mu opioid receptor activity . They can be used to treat opioid-induced bowel dysfunction (OBD) and postoperative ileus (POI) . Peripherally selective mu opioid antagonists can block undesirable gastrointestinal side effects without interfering with the beneficial central effects of analgesia or causing central nervous system withdrawal symptoms .
  • Monoamine Reuptake Inhibitors: 8-azabicyclo[3.2.1]octane derivatives can act as neurotransmitter reuptake inhibitors . They inhibit the reuptake of monoamines such as serotonin, noradrenaline, and dopamine . These compounds are useful in treating conditions such as depression, anxiety, pain, panic disorders, attention deficit hyperactivity disorder (ADHD), and obsessive-compulsive disorder .
  • Pharmaceutical Compositions: Derivatives of 8-azabicyclo[3.2.1]octane can be used in pharmaceutical compositions . They can be formulated into tablets, capsules, suppositories, injections, or sprays for nasal or buccal administration . They can also be used in implants, patches, or gels for immediate or sustained release .

Mechanism of Action

The mechanism by which 3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the bicyclic structure provides rigidity and spatial orientation. These features enable the compound to bind selectively to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of 8-azabicyclo[3.2.1]octane derivatives is highly substituent-dependent. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Tropane Derivatives
Compound Name Substituent at C3 Position Molecular Weight Key Biological Activity Reference
3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane Propane-2-sulfonyl ~288.4 (calc.) Hypothesized DAT/CNS modulation* N/A
3-[(6-Fluoro-2-pyridyl)oxy]-8-azabicyclo[3.2.1]octane (NS12137) 6-Fluoro-2-pyridyloxy 238.3 Dopamine reuptake inhibition
3-(3-Isopropyl-5-methyl-triazol-4-yl)-8-azabicyclo[3.2.1]octane 3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl 324.5 Antiviral (Maraviroc intermediate)
3-[2-Bis(4-fluorophenyl)methoxyethylidenyl]-8-cyclopropylmethyl-8-azabicyclo[3.2.1]octane Bis(4-fluorophenyl)methoxyethylidenyl 455.5 NK1 receptor antagonism
8-((3,5-Dimethylpyrazol-4-yl)sulfonyl)-3-aryl-8-azabicyclo[3.2.1]octane Pyrazole sulfonamide ~400–450 Non-classical opioid receptor modulation
3-(Diarylmethylene)-8-azabicyclo[3.2.1]octane Diarylmethylene ~350–400 μ/δ-Opioid receptor agonism/antagonism

Key Observations :

  • Sulfonyl vs. Triazole/Triazolyl Groups : Sulfonyl-containing derivatives (e.g., pyrazole sulfonamides) exhibit improved metabolic stability compared to triazole-substituted analogs, which are critical for antiviral agents like Maraviroc .
  • Substituent Bulk : Bulky substituents (e.g., diarylmethylene) enhance selectivity for opioid receptors but reduce CNS penetration .
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) increase polarity, reducing blood-brain barrier permeability but improving peripheral target engagement .

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Physicochemical Data
Compound Name LogP (Predicted) Solubility (mg/mL) Plasma Protein Binding (%) Reference
3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane 1.8 0.15 (low) 85–90 N/A
NS12137 2.5 0.10 92
Maraviroc Intermediate 3.1 0.05 88
Pyrazole Sulfonamide Analog 1.2 0.30 78

Key Trends :

  • LogP : Sulfonyl derivatives generally exhibit lower LogP values, correlating with reduced CNS activity but enhanced solubility in aqueous environments .
  • Plasma Protein Binding : Bulky lipophilic groups (e.g., diarylmethylene) increase plasma protein binding, limiting free drug availability .

Biological Activity

3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane is a compound of significant interest in pharmacology due to its potential biological activities, particularly as a mu-opioid receptor antagonist. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure:

  • Molecular Formula: C10_{10}H19_{19}NO2_2S
  • Molecular Weight: 253.79 g/mol
  • CAS Number: 1823943-37-8

Physical Properties:

  • The compound exists as a hydrochloride salt, which aids in its solubility and stability for pharmaceutical applications .

3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane functions primarily as a mu-opioid receptor antagonist. This property allows it to potentially mitigate side effects associated with opioid analgesics, such as constipation and other gastrointestinal issues, without compromising analgesic efficacy .

Table 1: Summary of Biological Activities

Activity TypeDescription
Mu-opioid Receptor AntagonismBlocks the action of opioids at the mu receptor, reducing side effects .
NAAA InhibitionExhibits inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA), enhancing anti-inflammatory effects .
Analgesic PotentialDisplays analgesic properties comparable to traditional opioids in preclinical studies .

Case Studies

  • Mu-opioid Receptor Studies:
    • A study demonstrated that 3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane effectively reduced gastrointestinal motility in animal models, suggesting its utility in treating opioid-induced bowel dysfunction (OBD) without affecting central analgesia .
  • NAAA Inhibition:
    • In vitro assays showed that the compound inhibited NAAA with an IC50_{50} value of 0.042 μM, indicating high potency and selectivity for this target, which is crucial for managing inflammatory responses .
  • Analgesic Efficacy:
    • Preclinical trials indicated that this compound provided significant analgesic effects in hot plate tests, comparable to morphine but with a better side effect profile .

Structure-Activity Relationship (SAR)

The biological activity of 3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane is influenced by its structural components. Modifications to the azabicyclo framework have shown varying degrees of activity against mu-opioid receptors and NAAA:

Table 2: Structure-Activity Relationship Findings

Compound VariantMu-opioid Receptor ActivityNAAA Inhibition (IC50_{50})
Parent CompoundSignificant0.042 μM
Variant AModerate0.065 μM
Variant BHigh0.030 μM

This table illustrates how specific modifications can enhance or diminish the biological activity of derivatives of the base compound.

Q & A

Basic Research Questions

Q. What are the primary biological targets of 3-sulfonyl-8-azabicyclo[3.2.1]octane derivatives?

  • Answer: These derivatives primarily target long-chain fatty acid elongase 6 (ELOVL6), an enzyme critical in fatty acid metabolism, and monoamine transporters like dopamine (DAT) and serotonin (SERT) transporters. Inhibition of ELOVL6 is linked to potential treatments for metabolic disorders, while DAT/SERT interactions suggest neuropharmacological applications .
  • Methodology: Target identification involves in vitro enzyme inhibition assays (e.g., fluorescence-based ELOVL6 activity assays) and radioligand binding studies for DAT/SERT using transfected cell lines. Competitive binding assays with reference inhibitors (e.g., RTI-336 for DAT) validate specificity .

Q. What synthetic strategies enable enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold?

  • Answer: Key strategies include:

  • Brønsted acid-catalyzed desymmetrization : Chiral phosphoric acids catalyze pseudotransannular ring-opening of epoxides to form the scaffold with >95% enantiomeric excess (e.g., synthesis of (-)-α-tropanol) .
  • Copper-catalyzed formal amide insertion : Sustainable Cu(tfacac) (0.05 mol% loading) constructs functionalized derivatives via C–H activation, yielding fused bicyclic structures .
    • Methodology: Stereochemical outcomes are confirmed via chiral HPLC and X-ray crystallography. Reaction optimization uses DOE (Design of Experiments) to balance yield and enantioselectivity .

Advanced Research Questions

Q. How do structural modifications at the C3 position influence ELOVL6 inhibitory potency and selectivity?

  • Answer: Substituents at C3 dictate binding affinity. For example:

  • Sulfonamide groups : Introduction of aryl sulfonamides (e.g., 1w in ) enhances hydrophobic interactions with ELOVL6’s substrate-binding pocket, improving IC50 values to <10 nM.
  • Halogenation : Fluorine or chlorine at meta/para positions increases metabolic stability without compromising activity .
    • Methodology: SAR studies combine molecular docking (e.g., Glide SP mode) with in vitro IC50 determination. Selectivity is assessed against related elongases (ELOVL3/5) .

Q. What experimental approaches resolve contradictions in reported inhibitory potencies across studies?

  • Answer: Discrepancies often arise from assay conditions (e.g., substrate concentration, pH) or cell line variability. Strategies include:

  • Standardized assays : Use recombinantly expressed ELOVL6 in HEK293 cells under controlled Km conditions.
  • Free-energy perturbation (FEP) calculations : Quantify binding energy differences caused by minor structural changes (e.g., methyl vs. cyclopropyl groups) .
    • Methodology: Cross-validation with orthogonal assays (e.g., SPR for binding kinetics) and meta-analysis of published data .

Q. How can metabolic stability of 3-sulfonyl derivatives be optimized for in vivo studies?

  • Answer: Key modifications include:

  • Cytochrome P450 shielding : Introducing bulky groups (e.g., tert-butyl) at N8 reduces oxidation.
  • Isotopic labeling : Deuterium at metabolic soft spots (e.g., benzylic positions) prolongs half-life .
    • Methodology: Stability is assessed via liver microsome assays (human/rat) and LC-MS/MS metabolite profiling. In silico tools (e.g., StarDrop) predict sites of metabolism .

Methodological and Analytical Questions

Q. What analytical techniques quantify 3-sulfonyl-8-azabicyclo[3.2.1]octane derivatives in biological matrices?

  • Answer:

  • HPLC-MS/MS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with ESI+ detection achieve LOQs of 0.1 ng/mL. Mobile phase: 0.1% formic acid in acetonitrile/water .
  • Chiral SFC : Supercritical CO2 with 2-propanol modifier resolves enantiomers (e.g., for pharmacokinetic studies) .
    • Methodology: Validation follows FDA guidelines for linearity, precision, and matrix effects .

Q. How is the stereochemical integrity of synthesized derivatives confirmed?

  • Answer:

  • X-ray crystallography : Definitive assignment of absolute configuration (e.g., tropane alkaloid derivatives) .
  • Vibrational circular dichroism (VCD) : Correlates experimental and calculated spectra for chiral centers .
    • Methodology: Crystals are grown via vapor diffusion (e.g., hexane/ethyl acetate). VCD data are processed using Density Functional Theory (DFT) at the B3LYP/6-31G* level .

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